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molecular formula C12H10Br2O3 B188577 RCL T298565 CAS No. 25867-84-9

RCL T298565

Cat. No. B188577
M. Wt: 362.01 g/mol
InChI Key: GABJUTVSUROVBC-UHFFFAOYSA-N
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Patent
US05455072

Procedure details

Cubanecarboxylic acid (53578-15-7) (33) is obtained from (32) by the method of Eaton and Cole, by refluxing the ketal in 25% aqueous KOH overnight. Extraction with methylene chloride, drying over magnesium sulfate, stripping the solvent, and recrystallization from pentane yields (33), mp 154°-155° C.; λmax (CCl4) 5.91μ; proton NMR (CCl4, ppm τ): -2.2(1H, s) , and 5.6-6.2(7H, m).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1[O:5][C:4]2([C:9]3(Br)[CH:10]4[CH:13]5[CH:6]2[CH:7]2C(=O)[C:12]5(Br)[CH:11]4[CH:8]23)[O:3]C1>[OH-].[K+]>[C:9]12([C:4]([OH:3])=[O:5])[CH:8]3[CH:7]4[CH:12]5[CH:11]3[CH:10]1[CH:13]5[CH:6]24 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent, and recrystallization from pentane

Outcomes

Product
Name
Type
product
Smiles
C12(C3C4C5C3C1C5C24)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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